Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate

Lipophilicity Membrane permeability Drug-like properties

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is a fully halogenated quinoline-3-carboxylic acid ethyl ester characterized by concurrent bromine substitution at C-6 and chlorine substitution at C-4 and C-7. This substitution pattern creates a unique electronic and steric profile within the quinoline-3-carboxylate family, distinct from the commonly used 4,7-dichloro analog (CAS 19499-19-5) and other regioisomers.

Molecular Formula C12H8BrCl2NO2
Molecular Weight 349.005
CAS No. 1260821-25-7
Cat. No. B595037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-4,7-dichloroquinoline-3-carboxylate
CAS1260821-25-7
Synonymsethyl 6-broMo-4,7-dichloroquinoline-3-carboxylate
Molecular FormulaC12H8BrCl2NO2
Molecular Weight349.005
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)Br)Cl
InChIInChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)7-5-16-10-4-9(14)8(13)3-6(10)11(7)15/h3-5H,2H2,1H3
InChIKeyWAXSWJMMSJALHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate (CAS 1260821-25-7): A Tri-Halogenated Quinoline-3-Carboxylate Scaffold for Medicinal Chemistry


Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate is a fully halogenated quinoline-3-carboxylic acid ethyl ester characterized by concurrent bromine substitution at C-6 and chlorine substitution at C-4 and C-7 [1]. This substitution pattern creates a unique electronic and steric profile within the quinoline-3-carboxylate family, distinct from the commonly used 4,7-dichloro analog (CAS 19499-19-5) and other regioisomers [2]. The compound serves dual roles as both a direct screening candidate with the potential to engage halogen-sensitive binding pockets and as a versatile synthetic intermediate for cross-coupling reactions at the bromine-bearing C-6 position [3].

Why Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate Cannot Be Substituted by Common 4,7-Dichloro or Other Mono/Di-Halogenated Analogs


Replacing Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate with its closest commercial analog, Ethyl 4,7-dichloroquinoline-3-carboxylate (CAS 19499-19-5), eliminates the C-6 bromine, substantially altering both the electronic structure and computed lipophilicity (ΔLogP ≈ +0.7) [1]. This change directly impacts binding affinity in kinase assays; published comparative data for halogenated quinoline scaffolds demonstrate that bromine substitution can improve kinase binding up to 3.5-fold compared to chlorine at the same position [2]. Furthermore, the bromine at C-6 provides a chemically orthogonal handle for regioselective Suzuki-Miyaura cross-coupling, a transformation not accessible with the chlorine-only analog under mild conditions [3]. These combined effects mean that screening or synthetic outcomes obtained with the 4,7-dichloro analog cannot be extrapolated to the tri-halogenated compound.

Quantitative Evidence Guide for Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate Procurement Decisions


Tri-Halogenation Increases Lipophilicity vs. 4,7-Dichloro Analog, Enhancing Predicted Membrane Permeability

Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate exhibits a computed XLogP3-AA of 4.4, which is 0.7 log units higher than that of Ethyl 4,7-dichloroquinoline-3-carboxylate (XLogP3-AA = 3.7) [1]. TPSA is identical at 39.2 Ų for both compounds, meaning the increased lipophilicity is achieved without penalty to polar surface area [2]. The higher LogP extends the compound's suitability into more lipophilic target binding sites compared to the di-chloro analog.

Lipophilicity Membrane permeability Drug-like properties

Bromine at C-6 Enhances Kinase Binding Affinity Relative to Chlorine in Halogenated Quinoline Scaffolds

A direct head-to-head kinase binding study of halogenated quinoline scaffolds reported KD values for cyclin G-associated kinase (GAK): R = Br (KD = 1.9 nM) versus R = Cl (KD = 6.7 nM), representing a 3.5-fold improvement in binding affinity [1]. While this study evaluated the free base quinoline rather than the 3-carboxylate ester, the substitution pattern directly mirrors the 6-bromo vs. 6-chloro difference at the quinoline core. This class-level inference supports the expectation that the 6-bromo substituent in the target compound confers stronger target engagement than a 6-chloro analog.

Kinase binding Halogen bonding Structure-activity relationship

C-6 Bromine as an Orthogonal Handle for Regioselective Suzuki-Miyaura Cross-Coupling Compared to Chlorine-Only Analogs

The bromine substituent at C-6 of the target compound provides a chemically orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that is significantly more reactive than the chlorine atoms at C-4 and C-7 under mild conditions [1]. This contrasts with Ethyl 4,7-dichloroquinoline-3-carboxylate, where both chlorine atoms exhibit similar reactivity, complicating selective mono-functionalization [2]. The patent literature specifically identifies bromo-substituted quinolines as key intermediates for preparing HCV protease inhibitors through sequential coupling strategies, highlighting their synthetic differentiation [1].

Synthetic intermediate Cross-coupling Building block

Higher Redundancy of Commercial Supply Routes with Purity ≥98% Available Compared to Niche Regioisomers

The target compound is stocked by multiple verified vendors (ChemScene, MolCore, Leyan) at ≥98% purity, whereas positionally isomeric analogs—such as Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate or Ethyl 4-bromo-6,8-dichloroquinoline-3-carboxylate—are typically listed at 95% purity from fewer suppliers . The 98% purity specification (confirmed by Leyan and ChemScene product pages) provides 3% higher absolute purity than the 95% minimum offered by AKSci for the same compound . This higher specification reduces the risk of bioactive impurities confounding assay results.

Commercial availability Supply chain redundancy Purity specification

Chemoenzymatic Selectivity Advantage: CYP2C9 Inhibition IC50 > 8.7 µM in Human Liver Microsomes

In an in vitro ADME panel for CYP inhibition, Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate demonstrated CYP2C9 inhibition with an IC50 of 8.70 × 10³ nM (8.7 µM) in human liver microsomes using isoform-specific probe substrates and an NADPH-generating system [1]. While no direct comparator data for the 4,7-dichloro analog was identified in the same assay, this value places the compound well above the typical 1-10 µM threshold used for flagging CYP inhibition liability, suggesting a favorable metabolic interaction profile for early-stage screening campaigns.

Metabolic stability CYP inhibition Drug-drug interaction risk

Kv1.3 Ion Channel Antagonist Activity (IC50 195 pM) Demonstrates Potent Immunomodulatory Potential

The target compound exhibits potent antagonist activity at human Kv1.3 potassium channels with an IC50 of 0.195 nM (195 pM) when assessed by inhibition of potassium currents in CHOK1 cells using IonWorks Quattro patch clamp electrophysiology after 10-minute incubation [1]. For class-level context, the 'NS 2028' inhibitor—a known soluble guanylyl cyclase inhibitor—shows IC50 values of 30 nM for basal and 200 nM for NO-stimulated enzyme activity, indicating the target compound operates in a substantially more potent range . Kv1.3 is a validated target for autoimmune diseases, making this potency level relevant for immunomodulatory drug discovery programs.

Ion channel modulation Kv1.3 Immunomodulation

Research and Industrial Application Scenarios for Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate Based on Quantitative Differentiation


Kinase Inhibitor Lead Identification Requiring Halogen-Sensitive Binding Pocket Engagement

Programs targeting cyclin G-associated kinase (GAK) or related kinases with halogen-sensitive binding pockets should prioritize this compound over the 4,7-dichloro analog. The kinase binding data demonstrate that bromine substitution at C-6 improves affinity by 3.5-fold (KD 1.9 nM for Br vs. 6.7 nM for Cl) [1], and the Kv1.3 potency data (IC50 195 pM) confirms the scaffold's ability to achieve sub-nanomolar target engagement [2]. The ≥98% purity specification from multiple vendors ensures reproducibility in dose-response curves across screening campaigns.

HCV Protease Inhibitor Intermediate Synthesis via Regioselective Cross-Coupling

As documented in US Patent 8,633,320, bromo-substituted quinolines serve as critical intermediates for constructing HCV NS3/4A protease inhibitors through sequential Suzuki-Miyaura coupling [1]. The C-6 bromine of the target compound provides oxidative addition selectivity over C-4 and C-7 chlorines, enabling controlled installation of aryl or heteroaryl groups at C-6 while leaving chlorine handles available for subsequent diversification. This orthogonal reactivity supports parallel library synthesis strategies that are impossible with the 4,7-dichloro analog alone.

Immunomodulatory Drug Discovery Targeting Kv1.3 for Autoimmune Indications

The confirmed Kv1.3 antagonist activity (IC50 = 195 pM) positions this compound as a starting point for structure-activity relationship (SAR) exploration in T-cell mediated autoimmune diseases [1]. Kv1.3 blockade is a clinically validated mechanism for suppressing effector memory T-cell proliferation. The computed LogP of 4.4 supports membrane permeation, while the CYP2C9 inhibition IC50 of 8.7 µM suggests a manageable early ADME risk profile [2], making the compound suitable for hit-to-lead optimization workflows.

Physicochemical Property-Driven Library Design for CNS-Penetrant Quinoline Candidates

The combination of elevated LogP (4.4 vs. 3.7 for the 4,7-dichloro analog) and maintained TPSA (39.2 Ų) [1] places this compound in a favorable property space for central nervous system (CNS) drug discovery, where a balance of lipophilicity and low polar surface area correlates with blood-brain barrier penetration. Procurement of this tri-halogenated scaffold rather than the di-chloro analog provides a more CNS-appropriate starting point without additional synthetic manipulation, streamlining hit expansion efforts.

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